molecular formula C15H23NO2 B015524 (-)-N-Desmethyl Tramadol CAS No. 147762-58-1

(-)-N-Desmethyl Tramadol

Cat. No. B015524
M. Wt: 249.35 g/mol
InChI Key: VUMQHLSPUAFKKK-DZGCQCFKSA-N
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Description

Tramadol is a strong pain medication used to treat moderate to severe pain that is not being relieved by other types of pain medicines . It is a synthetic opioid and acts in the brain and spine (central nervous system) to reduce the amount of pain you feel . The extended-release form of tramadol is for around-the-clock treatment of pain .


Synthesis Analysis

A process for the preparation of tramadol hydrochloride has been described, which involves reacting an intermediate with HCl in the presence of a catalytic amount of water . This process can be carried out in the absence of 1,4-dioxane or other category 1 carcinogenic solvent, and in one step, providing commercial advantages of simplicity, safety, and purity .


Molecular Structure Analysis

Tramadol has a molecular formula of C16H25NO2 and a molecular weight of 263.3752 . It is known to act on the mu opioid receptors .


Chemical Reactions Analysis

The automated generation of reaction networks and the automated prediction of synthetic trees require the definition of possible transformations a molecule can undergo . One way of doing this is by using reaction templates .


Physical And Chemical Properties Analysis

Tramadol has a molecular weight of 263.3752 . The control of physicochemical properties is directly related to the much used, but ill-defined, notion of “compound quality” .

Scientific Research Applications

  • Analgesic Potential in the Central Nervous System : "(-)-N-Desmethyl Tramadol" has been observed to inhibit acetylcholine-induced currents in oocytes expressing M1 receptors, highlighting its potential use as a target for analgesic drugs in the central nervous system (Nakamura et al., 2005).

  • Role in Antinociception : This compound inhibits 5-HT2C receptors in Xenopus oocytes, suggesting a role in antinociception by inhibiting 5-HT-induced currents (Horishita et al., 2006).

  • Efficacy in Pain Treatment : Studies have shown that the antinociceptive efficacy of (-)-tramadol is primarily due to its ability to block monoamine uptake. The role of "(-)-N-Desmethyl Tramadol" in these mechanisms is still being explored (Halfpenny et al., 1999).

  • Use in Labor Pain Treatment : There's evidence suggesting that tramadol's use in labor pain treatment might be associated with neonatal death, particularly due to increased exposure to "(-)-N-Desmethyl Tramadol" in mothers with a specific cytochrome P450 2D6 genotype (Grosek et al., 2012).

  • Potential in Reducing Opioid-Induced Respiratory Depression : Desmetramadol, a metabolite of tramadol, has been identified as effective in treating pain like other opioids but potentially reduces lethal opioid-induced respiratory depression due to sparing arrestin2 recruitment (Zebala et al., 2020).

  • Inhibition of Substance P-Receptor Functions : This compound has been found to inhibit substance P-receptor functions in Xenopus oocytes, suggesting a potential pathway independent of PKC-mediated pathways (Minami et al., 2011).

Safety And Hazards

Tramadol can be associated with many serious side effects, including addiction, slowed or stopped breathing, overdose, and death . It is now a controlled substance in all 50 U.S. states .

Future Directions

Tramadol is approved for the treatment of pain in adults that is severe enough to require an opioid analgesic and for which other treatments do not work or are not tolerated . The safety and effectiveness of tramadol in children have not been established . The lowest effective dose for the shortest duration should be used .

properties

IUPAC Name

(1S,2S)-1-(3-methoxyphenyl)-2-(methylaminomethyl)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2/c1-16-11-13-6-3-4-9-15(13,17)12-7-5-8-14(10-12)18-2/h5,7-8,10,13,16-17H,3-4,6,9,11H2,1-2H3/t13-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUMQHLSPUAFKKK-DZGCQCFKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CCCCC1(C2=CC(=CC=C2)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC[C@@H]1CCCC[C@]1(C2=CC(=CC=C2)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(-)-N-Desmethyl Tramadol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
268
Citations
TE Perez, KL Mealey, TL Grubb, SA Greene - Drug Metabolism and …, 2016 - ASPET
Tramadol is widely used to manage mild to moderately painful conditions in dogs. However, this use is controversial, since clinical efficacy studies in dogs showed conflicting results, …
Number of citations: 48 dmd.aspetjournals.org
M Nakamura, K Minami, Y Uezono… - Anesthesia & …, 2005 - journals.lww.com
… O-desmethyl tramadol (M1) is one of the five main metabolites of tramadol; the other four are mono-N-desmethyl tramadol (M2), di-N-desmethyl tramadol (M3), tri-N,O-desmethyl …
Number of citations: 36 journals.lww.com
R Magny, N Auzeil, B Lefrère, B Mégarbane, P Houzé… - Metabolites, 2022 - mdpi.com
… We then assessed the analytical behavior of the widely described demethylated isomeric metabolites of tramadol, O-desmethyl tramadol (M1) and N-desmethyl tramadol (M2). The …
Number of citations: 9 0-www-mdpi-com.brum.beds.ac.uk
WD Paar, S Poche, J Gerloff, HJ Dengler - European journal of clinical …, 1997 - Springer
… Table 1 Twenty-four hour urine concentrations and cumulative excretion of tramadol, O-desmethyltramadol (M1) and N-desmethyltramadol (M2) in 104 healthy volunteers after ingestion …
Number of citations: 214 0-link-springer-com.brum.beds.ac.uk
KA Moore, SJ Cina, R Jones, DM Selby… - The American journal …, 1999 - journals.lww.com
… O-desmethyl tramadol and N-desmethyl tramadol standards were generous gifts from Dr. Barry Logan, Washington State Toxicology Laboratory (Seattle, WA, USA). SK&F #525-A (…
Number of citations: 106 journals.lww.com
R Gail, HH Coenen, K Hamacher, G Stöcklin - International journal of …, 1992 - Elsevier
For in vivo pharmacokinetic studies with PET, the analgesic Tramadol(1-(3-methoxyphenyl)-2-dimethylaminomethyl-cyclohexan-1-ol) and its major O- and N-desmethylated metabolites …
K Minami, T Yokoyama, J Ogata, Y Uezono - Journal of pharmacological …, 2011 - Elsevier
… ODT is one of the five main metabolites of tramadol; and the others are mono-N-desmethyl tramadol, di-N-desmethyl tramadol, tri-N,O-desmethyl tramadol, and di-N,O-desmethyl …
K Allegaert, N Holford, BJ Anderson, S Holford… - Clinical …, 2015 - Springer
… Tramadol is metabolized by O-demethylation cytochrome P450 2D6 [CYP2D6] to O-desmethyl tramadol (M1) or by N-demethylation (CYP3A) to N-desmethyl tramadol (M2). The M2 …
WN Wu, LA McKown, S Liao - Xenobiotica, 2002 - Taylor & Francis
… On the basis of MS data, M7±9 were tentatively identi®ed as 4-hydroxycyclohexyl N-desmethyl tramadol, 4-hydroxycyclohexyl N,N-didesmethyl tramadol, and 4-oxo-cyclohexyl tramadol…
WN Wu, LA McKown, AD Gauthier, WJ Jones… - Xenobiotica, 2001 - Taylor & Francis
… On the basis of MS and NMR data, M7, M8 and M9 were tentatively identi®ed as 4-hydroxy-cyclohexyl-N-desmethyl tramadol, 4-hydroxycyclohexyl-N,N-didesmethyl tramadol, and 4-oxo…

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